{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
{[6-CYCLOPENTYL-1-(2-FURYLMETHYL)-4-OXO-1,4,5,6,7,8-HEXAHYDROPYRIMIDO[4,5-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE is a complex organic compound featuring a bicyclic pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure, which includes a cyclopentyl group, a furylmethyl moiety, and a cyanide group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-CYCLOPENTYL-1-(2-FURYLMETHYL)-4-OXO-1,4,5,6,7,8-HEXAHYDROPYRIMIDO[4,5-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE typically involves multi-step organic reactionsThe final step often involves the addition of the cyanide group via a nucleophilic addition reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, {[6-CYCLOPENTYL-1-(2-FURYLMETHYL)-4-OXO-1,4,5,6,7,8-HEXAHYDROPYRIMIDO[4,5-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases. Studies have demonstrated its efficacy in inhibiting specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of {[6-CYCLOPENTYL-1-(2-FURYLMETHYL)-4-OXO-1,4,5,6,7,8-HEXAHYDROPYRIMIDO[4,5-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Furylmethyl-substituted pyrimidines: These compounds have similar substituents and can undergo similar chemical reactions.
Cyanide-containing heterocycles: These compounds feature a cyanide group and are used in various chemical and biological applications.
Uniqueness
The uniqueness of {[6-CYCLOPENTYL-1-(2-FURYLMETHYL)-4-OXO-1,4,5,6,7,8-HEXAHYDROPYRIMIDO[4,5-D]PYRIMIDIN-2-YL]SULFANYL}METHYL CYANIDE lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[6-cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C18H21N5O2S/c19-7-9-26-18-21-17(24)15-11-22(13-4-1-2-5-13)12-20-16(15)23(18)10-14-6-3-8-25-14/h3,6,8,13,20H,1-2,4-5,9-12H2 |
InChI Key |
UKKYPCNXHZISKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC3=C(NC2)N(C(=NC3=O)SCC#N)CC4=CC=CO4 |
Origin of Product |
United States |
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